Home > Products > Screening Compounds P109936 > 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1207004-33-8

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3122899
CAS Number: 1207004-33-8
Molecular Formula: C20H15FN2OS
Molecular Weight: 350.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in scientific research: Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives have been extensively studied for various biological activities, including:
    • Antimicrobial activity: These compounds exhibit activity against a variety of bacterial [ [], [] ] and fungal strains [ [] ], making them promising candidates for the development of novel antibiotics and antifungals.
    • Antitumor activity: Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as anticancer agents by inhibiting crucial enzymes like thymidylate synthase and dihydrofolate reductase [ [] ], and displaying significant cytotoxicity against various human cancer cell lines [ [], [], [] ].
    • Anti-diabetic activity: Certain derivatives have demonstrated promising anti-diabetic potential by inhibiting hepatic gluconeogenesis [ [] ] and dipeptidyl peptidase IV [ [] ].
    • Other activities: Further research has explored their potential in treating Parkinson's disease [ [] ], acting as SIRT2 inhibitors [ [] ] and as phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors [ [] ].

2-Methyl-8-nitroquinazolin-4(3H)-one (2)

  • Compound Description: This compound exhibited moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM [].
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, differing in the substitution pattern and the replacement of the benzene ring with a thiophene ring in the target compound. This structural similarity makes it a relevant compound for comparison.

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: This compound demonstrated improved potency compared to 2-methyl-8-nitroquinazolin-4(3H)-one (2) against Clostridium difficile strains (MIC = 19/38 µM). It also exhibited selectivity over normal gut microflora, high CC50s (>606 µM) against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid [].
  • Relevance: This compound represents a direct modification of the initial hit compound and is structurally similar to 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. It shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure and the 2-methyl substituent, highlighting the importance of this scaffold for biological activity. The presence of the nitro group at the 7-position in this compound, compared to the 3-methylphenyl group in the target compound, emphasizes the potential for exploring various substituents at this position for optimizing activity and selectivity.

Compound 8f

  • Compound Description: This compound demonstrated promising activity against Clostridium difficile with an MIC of 3/6 µM [].
  • Relevance: Although the full structure of compound 8f is not provided in the abstract, it is stated that it's a further optimized derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) []. Therefore, it likely shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with the target compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, making it structurally relevant. The high potency of compound 8f further supports the potential of this scaffold for developing new Clostridium difficile inhibitors.

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

  • Compound Description: ICL-SIRT078 is a potent and highly selective SIRT2 inhibitor with a Ki value of 0.62±0.15 µM. It exhibits over 50-fold selectivity against SIRT1, SIRT3, and SIRT5. ICL-SIRT078 treatment induced α-tubulin hyperacetylation, a known SIRT2 biomarker, in MCF-7 breast cancer cells and suppressed their proliferation at higher concentrations. It also demonstrated neuroprotective effects in a lactacystin-induced Parkinsonian neuronal cell death model using the N27 cell line [].
  • Relevance: ICL-SIRT078 shares the thieno[2,3-d]pyrimidin-4(3H)-one core structure with 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, making it a structurally relevant compound. While the target compound focuses on Clostridium difficile inhibition, ICL-SIRT078's SIRT2 inhibitory and neuroprotective activities highlight the diverse biological applications of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

A library of >50 compounds with MICs ranging from 3 - 800 µM against clinical isolates of C. difficile

  • Compound Description: These compounds represent a library of over 50 structural analogs derived from modifications at the C2-, N3-, C4- and C7-positions of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a). These compounds were developed to further optimize the potency and selectivity against C. difficile [].
  • Relevance: While the specific structures of these compounds are not provided, their derivation from 2-methyl-7-nitrothieno[3,2,d]pyrimidin-4(3H)-one (6a) strongly suggests that they are structurally similar to 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This library highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and its potential for generating diverse compounds with varying biological activities against C. difficile.

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (2a-c)

  • Compound Description: These compounds, including 2a (R=CN), 2b (R=OCH3), and 2c (R=CN), were investigated as potential VEGFR-2 tyrosine kinase inhibitors through molecular docking studies. Estimated inhibition constants (Ki) were obtained, and Lipinski's Rule of Five analysis was applied to assess their drug-likeness. Compound 2c (Ki = 66 nM) demonstrated promising activity, suggesting the importance of the nitrile group for improved VEGFR-2 inhibition compared to the methoxy group in 2b (Ki = 214 nM) [].
  • Relevance: Although structurally distinct from 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, these compounds share the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The variations in the substituents at the 1- and 3-positions of the pyrimidine ring highlight the adaptability of this core structure for exploring diverse biological activities beyond C. difficile inhibition.
Overview

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound classified under the thieno[3,2-d]pyrimidine derivatives. This compound features a complex molecular structure characterized by the presence of a thieno ring fused to a pyrimidine core, along with various aromatic substituents. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry.

Source

The compound is cataloged under the CAS number 1105211-87-7, with a molecular formula of C19H12F2N2OSC_{19}H_{12}F_2N_2OS and a molecular weight of 354.4 g/mol .

Classification

This compound falls into the category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. A common approach includes:

  1. Formation of Thieno-Pyrimidine Core: The initial step often employs the Gewald reaction, which involves the condensation of thioketones with α-cyano compounds in the presence of elemental sulfur or phosphorous pentoxide as catalysts .
  2. Substitution Reactions: The introduction of the fluorobenzyl and methylphenyl groups can be achieved through nucleophilic substitution reactions on activated aromatic rings. This may involve using halogenated derivatives to facilitate the substitution.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one consists of:

  • A thieno[3,2-d]pyrimidine backbone.
  • A fluorobenzyl group at position 3.
  • A methylphenyl group at position 7.

The structural complexity is reflected in its three-dimensional conformation, which influences its chemical reactivity and biological activity.

Data

  • Molecular Formula: C19H12F2N2OSC_{19}H_{12}F_2N_2OS
  • Molecular Weight: 354.4 g/mol
  • Bond Angles and Lengths: Detailed crystallographic data would provide insights into bond lengths and angles, essential for understanding steric interactions within the molecule.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups such as fluorine enhances the electrophilicity of the aromatic rings, facilitating nucleophilic attack.
  2. Cyclization Reactions: The thieno-pyrimidine structure allows for cyclization reactions that can lead to new derivatives with altered biological properties.

Technical Details

For example, reactions involving carbon-carbon bond formations can be catalyzed using transition metals like palladium or nickel, which facilitate cross-coupling reactions .

Mechanism of Action

Process

The mechanism of action for 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one likely involves interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: Preliminary studies suggest that compounds similar to this one may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
  2. Binding Affinity: The binding affinity to target proteins can be assessed through computational docking studies and biochemical assays to determine efficacy.

Data

Quantitative assessments like half-maximal inhibitory concentration (IC50) values provide insights into potency against specific targets, aiding in drug development processes.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred from similar compounds:

  • Solubility: Likely soluble in organic solvents due to its aromatic nature.
  • Melting Point: Expected to be within a range typical for similar heterocycles.

Chemical Properties

The compound's reactivity profile suggests stability under standard conditions but may undergo degradation or transformation under extreme pH or temperature conditions.

Applications

Scientific Uses

The primary applications of 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include:

  1. Medicinal Chemistry: Potential development as an anti-inflammatory agent due to its ability to inhibit COX enzymes.
  2. Pharmaceutical Development: Investigation into its efficacy against various diseases could lead to novel therapeutic agents targeting inflammatory pathways or other related mechanisms.

Properties

CAS Number

1207004-33-8

Product Name

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C20H15FN2OS

Molecular Weight

350.41

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3

InChI Key

NYVKYUCJSZFTES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.